

TFLLR-NH2 signaling pathways in vitro

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Compound of Interest

Compound Name: *TFLLR-NH2*

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An In-depth Technical Guide on **TFLLR-NH2** Signaling Pathways in vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protease-Activated Receptor 1 (PAR-1) is a G-protein coupled receptor (GPCR) that plays a pivotal role in a multitude of physiological and pathological processes, including thrombosis, inflammation, and vascular biology.^[1] Unlike typical GPCRs that are activated by soluble ligands, PAR-1 is activated via proteolytic cleavage of its N-terminus by proteases like thrombin.^[1] This cleavage event unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to the receptor to initiate downstream signaling.^{[1][2]}

The synthetic peptide **TFLLR-NH2** is a selective PAR-1 agonist that mimics this tethered ligand, allowing for direct receptor activation without the need for proteolytic enzymes.^[3] This makes **TFLLR-NH2** an invaluable tool for elucidating the specific signaling pathways and cellular responses mediated by PAR-1 activation. This technical guide provides a comprehensive overview of the primary in vitro signaling pathways activated by **TFLLR-NH2**, detailed experimental protocols for their investigation, and a summary of quantitative data to facilitate research and drug development. While the peptide Tflrnpndk-NH2 is sometimes mentioned, the scientific literature predominantly focuses on the well-characterized pentapeptide **TFLLR-NH2**, which will be the focus of this guide.

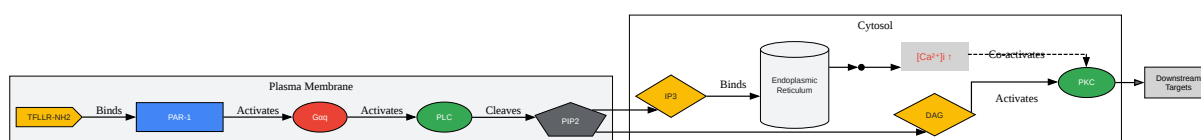
Core Signaling Pathways of PAR-1 Activation by TFLLR-NH2

Upon binding to PAR-1, **TFLLR-NH2** induces a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins and subsequent downstream signaling cascades. The primary pathways activated are cell-type specific but generally include the Gαq/11, Gα12/13, and Gαi/o pathways.

Gαq/11 Pathway: Calcium Mobilization

A hallmark of PAR-1 activation is the coupling to Gαq/11 proteins. This initiates a signaling cascade that results in a rapid increase in intracellular calcium concentration.

- Mechanism:
 - Activated Gαq stimulates phospholipase C (PLC).
 - PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
 - IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca²⁺]_i).
 - DAG, in conjunction with the elevated [Ca²⁺]_i, activates Protein Kinase C (PKC).



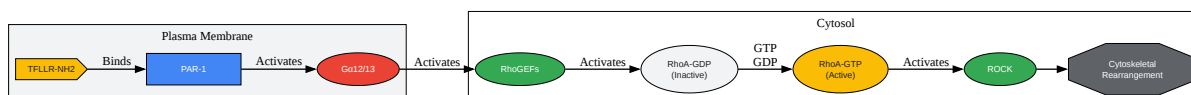
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PAR-1 Gαq/11 signaling pathway leading to calcium release.

Gα12/13 Pathway: Rho Activation and Cytoskeletal Rearrangement

PAR-1 coupling to Gα12/13 activates the small GTPase RhoA, a key regulator of the actin cytoskeleton. This pathway is critical for processes such as cell shape change, migration, and stress fiber formation.

- Mechanism:
 - Activated Gα12/13 engages Rho guanine nucleotide exchange factors (RhoGEFs).
 - RhoGEFs catalyze the exchange of GDP for GTP on RhoA, leading to its activation.
 - Active RhoA stimulates downstream effectors, most notably Rho-associated kinase (ROCK).
 - ROCK phosphorylates various substrates that lead to cytoskeletal rearrangements.



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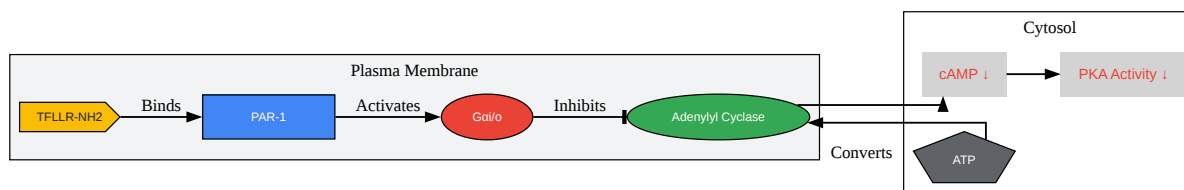
PAR-1 Gα12/13 signaling pathway leading to RhoA activation.

Gαi/o Pathway: Adenylyl Cyclase Inhibition

PAR-1 can also couple to inhibitory G-proteins of the Gαi/o family. Activation of this pathway leads to a decrease in intracellular cyclic AMP (cAMP) levels.

- Mechanism:
 - Activated Gαi/o directly inhibits the enzyme adenylyl cyclase.

- Inhibition of adenylyl cyclase reduces the conversion of ATP to cAMP.
- Lowered cAMP levels decrease the activity of Protein Kinase A (PKA).



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PAR-1 Gai/o signaling pathway leading to cAMP reduction.

Downstream Effectors: MAPK/ERK and PI3K/Akt Pathways

The primary G-protein signaling pathways converge on downstream cascades, including the Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphoinositide 3-Kinase (PI3K) pathways, which are integral to cell proliferation, survival, and inflammation. Activation of the ERK1/2 pathway is a prominent outcome of PAR-1 stimulation.

Quantitative Data Summary

The following tables summarize key quantitative data for the PAR-1 agonist **TFLLR-NH2** from various in vitro studies.

Parameter	Value	Assay Type	Cell/Tissue Type	Citation
EC50	1.9 μ M	Calcium Mobilization	Cultured neurons	
EC50	0.32 μ M	Spontaneous EPSC Frequency	Rat substantia gelatinosa neurons	
Maximal Response	Peak $[Ca^{2+}]_i$ of 196.5 ± 20.4 nM (at 10 μ M)	Calcium Mobilization	Cultured neurons	
Maximal Response	61.50% mean net maximal inhibition (at 1 μ M)	Vasodilation	Human umbilical artery	

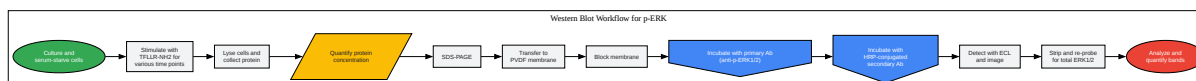
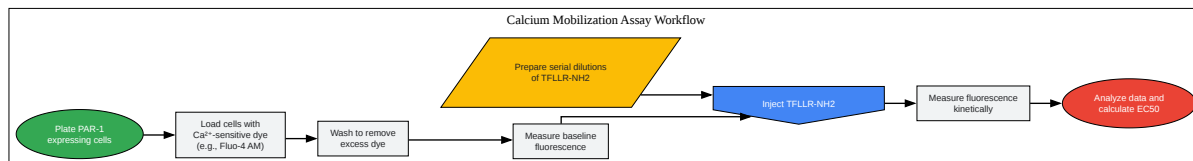
EC50 (Half-maximal effective concentration) is the concentration of an agonist that produces 50% of the maximal response.

Experimental Protocols

Detailed methodologies for key assays used to characterize **TFLLR-NH2**-mediated PAR-1 signaling are provided below.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration ($[Ca^{2+}]_i$) following PAR-1 activation, a direct consequence of the Gq/PLC pathway.



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